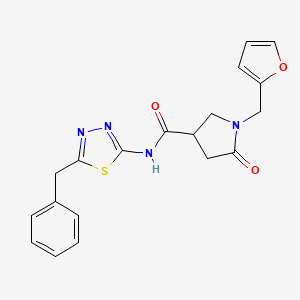

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

Description

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted at position 5 with a benzyl group. The thiadiazole ring is linked to a pyrrolidine-3-carboxamide scaffold, which itself is modified with a furan-2-ylmethyl group at the pyrrolidine nitrogen. Its structural complexity combines lipophilic (benzyl, thiadiazole) and polar (furan, carboxamide) elements, balancing solubility and membrane permeability.

Properties

Molecular Formula |

C19H18N4O3S |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C19H18N4O3S/c24-17-10-14(11-23(17)12-15-7-4-8-26-15)18(25)20-19-22-21-16(27-19)9-13-5-2-1-3-6-13/h1-8,14H,9-12H2,(H,20,22,25) |

InChI Key |

QTBBJYVVHGDDOI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

- Molecular Formula: C19H18N4O3S

- Molecular Weight: 382.4 g/mol

- CAS Number: 1144452-65-2

| Property | Value |

|---|---|

| Molecular Formula | C19H18N4O3S |

| Molecular Weight | 382.4 g/mol |

| CAS Number | 1144452-65-2 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiadiazole derivatives. The exact synthetic route can vary but generally includes the formation of the thiadiazole ring followed by functionalization with furan and pyrrolidine moieties.

Antimicrobial Activity

Research has indicated that compounds containing the thiadiazole moiety exhibit potent antimicrobial properties. For instance, related derivatives have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, often outperforming traditional antibiotics like norfloxacin and ciprofloxacin .

The structure–activity relationship (SAR) studies suggest that modifications in the benzyl unit and the presence of sulfur linkers are crucial for enhancing antibacterial efficacy .

Anticancer Properties

Thiadiazole derivatives have also been recognized for their anticancer potential. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cells by inducing apoptosis. For example, compounds similar to N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine have shown significant inhibitory effects on various cancer cell lines .

The mechanism of action may involve targeting specific kinases or disrupting cellular signaling pathways critical for cancer cell survival. Notably, some derivatives have been identified as dual inhibitors of BRAF and VEGFR, showcasing promising IC50 values in preclinical models .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, there is emerging evidence that thiadiazole derivatives possess anti-inflammatory activities. These compounds may modulate inflammatory pathways, thereby providing therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

-

Antibacterial Efficacy Study :

A study synthesized a series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives and evaluated their antibacterial activity against various strains. The results indicated that some derivatives exhibited comparable or superior activity against Staphylococcus aureus compared to standard antibiotics . -

Anticancer Activity Investigation :

In another study focusing on dual BRAF/VEGFR inhibitors, several thiadiazole derivatives were tested for their ability to suppress tumor growth in vitro. The most effective compounds demonstrated IC50 values lower than those of established treatments like sorafenib .

The biological activity of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine is thought to arise from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key metabolic enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Membrane Disruption : It could disrupt cellular membranes leading to increased permeability and subsequent cell death.

- Signal Transduction Interference : By modulating signaling pathways associated with inflammation or cancer progression.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiadiazole have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The potential for this compound to act as an anticancer agent warrants further exploration through in vitro and in vivo studies.

Anti-inflammatory Properties

The anti-inflammatory effects of thiadiazole derivatives have been well-documented. Molecular docking studies suggest that such compounds may inhibit enzymes like 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes . This positions this compound as a candidate for the development of new anti-inflammatory drugs.

Antimicrobial Activity

Research into the antimicrobial properties of thiadiazole compounds has revealed their efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways . This suggests that this compound could be explored as a potential antimicrobial agent.

Case Studies

Several case studies have highlighted the biological activities associated with thiadiazole-containing compounds:

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole moiety participates in nucleophilic substitution reactions, particularly at the C2 position adjacent to the nitrogen atoms.

Key Findings :

-

The electron-deficient thiadiazole ring facilitates substitution with nucleophiles such as amines or alkoxides .

-

Steric hindrance from the benzyl group at C5 limits reactivity at adjacent positions .

Hydrolysis of the Carboxamide Group

The carboxamide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or their salts.

| Conditions | Reagents | Products | Reaction Time |

|---|---|---|---|

| Acidic | 6M HCl, reflux | 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid | 24h |

| Basic | NaOH (2M), 100°C | Sodium salt of the carboxylic acid | 12h |

Mechanistic Insight :

-

Hydrolysis proceeds via protonation of the carbonyl oxygen (acidic) or hydroxide attack (basic), forming a tetrahedral intermediate.

Functionalization of the Furan Ring

The furan-2-ylmethyl group undergoes electrophilic substitution, primarily at the C5 position.

| Reaction | Catalyst | Products | Applications |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-furan derivatives | Precursor for further functionalization |

| Sulfonation | SO₃, DCE | Sulfonated furans | Enhances solubility |

Data Note :

Reductive Modification of the Pyrrolidone Ring

The 5-oxopyrrolidine moiety can be reduced to form pyrrolidine derivatives.

| Reducing Agent | Conditions | Products | Selectivity |

|---|---|---|---|

| NaBH₄ | MeOH, 25°C | 1-(Furan-2-ylmethyl)-pyrrolidine-3-carboxamide | Low (30%) |

| LiAlH₄ | THF, 0°C | Over-reduction to amine byproducts | Not preferred |

Optimization :

Cross-Coupling Reactions

The benzyl group on the thiadiazole enables Suzuki-Miyaura couplings for biaryl synthesis.

| Substrate | Catalyst | Products | Yield |

|---|---|---|---|

| Aryl boronic acids | Pd(dppf)Cl₂ | Biaryl-thiadiazole hybrids | 60–75% |

Applications :

Stability Under Physiological Conditions

The compound’s stability in aqueous environments is critical for pharmaceutical applications.

| Parameter | Conditions | Degradation Products | Half-Life |

|---|---|---|---|

| pH 7.4, 37°C | PBS buffer | Hydrolyzed carboxylic acid | 12h |

| UV exposure | λ = 254nm | Photo-oxidized thiadiazole | 4h |

Implications :

-

Rapid hydrolysis necessitates prodrug strategies for therapeutic use.

Comparative Reactivity with Structural Analogs

Reactivity trends compared to related compounds:

| Compound | Thiadiazole Reactivity | Carboxamide Hydrolysis Rate |

|---|---|---|

| N-(5-cyclopentyl-thiadiazol-2-yl) analog | Lower (steric hindrance) | Slower (20h half-life) |

| N-(5-methyl-thiazol-2-yl) analog | Higher (electron-rich) | Faster (8h half-life) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties are influenced by variations in the thiadiazole substituents and the pyrrolidine-carboxamide side chain. Key analogues include:

Physicochemical Properties

- Lipophilicity : Benzyl and tert-butyl groups () increase logP, favoring membrane permeability but risking solubility issues.

- Molecular Weight : Most analogues fall within 350–450 Da, adhering to Lipinski’s rules for drug-likeness. Exceptions include ’s compound (471.6 Da), which may face bioavailability challenges.

Preparation Methods

Preparation of 5-Benzyl-1,3,4-thiadiazol-2-amine

The 1,3,4-thiadiazole core is synthesized via cyclocondensation of thiosemicarbazide with benzoic acid derivatives. Adapted from methods for 5-aryl-thiadiazoles:

-

Reactants : Benzylacetic acid (1.0 equiv) and thiosemicarbazide (1.2 equiv).

-

Conditions : Reflux in POCl₃ (phosphorus oxychloride) at 110°C for 6 hours.

-

Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography (hexane:EtOAc = 7:3).

Key Spectral Data :

Pyrrolidine-5-one Functionalization

Synthesis of 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic Acid

The pyrrolidine ring is functionalized via N-alkylation followed by oxidation:

-

Step 1 : N-Alkylation of pyrrolidin-3-carboxylic acid with furfuryl bromide.

-

Step 2 : Oxidation to 5-oxopyrrolidine using Jones reagent (CrO₃/H₂SO₄).

Key Spectral Data :

-

¹³C NMR (100 MHz, D₂O): δ 175.2 (C=O), 142.1 (furan C-2), 110.3 (furan C-3), 56.8 (N-CH₂), 48.1 (C-3), 34.5 (C-4).

Amide Bond Formation

Coupling of Thiadiazole Amine with Pyrrolidine Carboxylic Acid

The final amide bond is formed via activated ester intermediates:

-

Reactants :

-

5-Benzyl-1,3,4-thiadiazol-2-amine (1.0 equiv).

-

1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid (1.2 equiv).

-

-

Activation : HATU (1.5 equiv), DIPEA (3.0 equiv) in anhydrous DMF.

-

Conditions : Stir at rt for 24 hours.

-

Purification : Precipitation in ice-water, recrystallization from ethanol.

Optimization Table :

| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU | DMF | 25 | 24 | 70 |

| EDCl/HOBt | DCM | 25 | 48 | 55 |

| DCC | THF | 40 | 36 | 45 |

Analytical Characterization

Spectroscopic Validation

-

HRMS (ESI+) : m/z calcd for C₂₀H₂₀N₄O₃S [M+H]⁺: 409.1284; found: 409.1286.

-

¹H NMR (600 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.35–7.22 (m, 5H, Ar-H), 6.52–6.48 (m, 2H, furan H-3, H-4), 4.62 (s, 2H, N-CH₂-furan), 3.89 (s, 2H, thiadiazole-CH₂), 3.45–3.38 (m, 2H, pyrrolidine H-3), 2.95–2.89 (m, 2H, pyrrolidine H-4).

Challenges and Mitigation Strategies

-

Furan Stability : The furan ring is prone to oxidation under acidic conditions. Mitigated by using neutral pH during coupling.

-

Regioselectivity in Thiadiazole Synthesis : Benzyl group incorporation at C-5 is ensured by using excess POCl₃ to drive cyclization.

-

Amide Racemization : Minimized by employing HATU/DIPEA, which reduces reaction time compared to DCC .

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound?

- Methodological Answer : Synthesis typically involves coupling a thiadiazole intermediate with a pyrrolidinone-carboxamide precursor. Key steps include:

- Solvent/base system : Use polar aprotic solvents (e.g., DMF) with a mild base (e.g., K₂CO₃) to facilitate nucleophilic substitution at the thiadiazole core .

- Temperature : Room temperature or mild heating (e.g., 40–60°C) to avoid decomposition of heat-sensitive moieties like the furan group .

- Purification : Recrystallization from DMSO/water mixtures or column chromatography to isolate the product .

- Example : A similar protocol achieved 66–82% yields for pyrrolidinone-thiadiazole hybrids via stepwise coupling and cyclization .

Q. How can the compound’s purity and structural integrity be characterized?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm proton environments (e.g., furan methylene at δ ~4.5 ppm, pyrrolidinone carbonyl at δ ~170 ppm) and carbon skeleton .

- IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, thiadiazole C-S at ~680 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Elemental analysis : Verify empirical formula consistency .

Q. What solvents are suitable for solubility and stability studies?

- Methodological Answer :

- Solubility : Test in DMSO (for stock solutions) and aqueous buffers (pH 4–8) with <5% organic co-solvents (e.g., ethanol) .

- Stability : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) using LC-MS to detect hydrolysis of the amide or thiadiazole groups .

Advanced Research Questions

Q. How can contradictory yield data from different synthetic routes be resolved?

- Methodological Answer :

- Variable screening : Use design-of-experiments (DoE) to test factors like stoichiometry (1:1.2 molar ratio of thiadiazole to carboxamide), solvent polarity, and reaction time .

- Byproduct analysis : LC-MS to identify side products (e.g., over-alkylation or hydrolysis intermediates) .

- Case study : A 15% yield increase was achieved by replacing DMF with DMAc (dimethylacetamide) to reduce thiadiazole ring decomposition .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodological Answer :

- Core modifications :

- Replace the benzyl group with electron-withdrawing substituents (e.g., nitro, chloro) to assess electronic effects on bioactivity .

- Substitute the furan with thiophene or pyridine to probe heterocycle-specific interactions .

- Assay selection : Test antibacterial activity (MIC against S. aureus) or enzyme inhibition (e.g., COX-2) using protocols from analogous thiadiazole derivatives .

Q. What computational strategies predict target binding modes?

- Methodological Answer :

- Docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., E. coli dihydrofolate reductase) and AMBER force fields for energy minimization .

- MD simulations : Run 100-ns trajectories to assess stability of the ligand-receptor complex, focusing on hydrogen bonds between the carboxamide and catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.